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Compound of Interest

Compound Name:
2-Thiazoleacetic acid, 4-phenyl-,

ethyl ester

CAS No.: 166588-08-5

Cat. No.: B180152

Get Quote

Executive Summary
Ethyl 4-phenyl-2-thiazoleacetate (also known as ethyl 2-(4-phenylthiazol-2-yl)acetate)

represents a critical scaffold in heterocyclic chemistry, serving as a versatile intermediate for

pharmaceuticals and agrochemicals. Unlike its carboxylate analog (ethyl 4-phenylthiazole-2-

carboxylate), the acetate derivative possesses a methylene bridge at the C2 position, which

imparts unique reactivity and biological properties. This structural feature is pivotal for the

synthesis of arylacetic acid NSAIDs (e.g., Fentiazac analogs), synthetic auxins, and hydrazide-

based antimicrobial agents.

This guide details the synthesis, chemical reactivity, and divergent applications of ethyl 4-

phenyl-2-thiazoleacetate, providing researchers with actionable protocols for leveraging this

pharmacophore in drug discovery and crop protection.

Chemical Profile & Synthesis Strategy[1][2]
Structural Significance
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The compound features a thiazole ring substituted with a phenyl group at position 4 and an

ethyl acetate moiety at position 2.

CAS Number (Acid Derivative): 38107-10-7 (4-Phenyl-2-thiazoleacetic acid).[1]

Molecular Formula: C

H

NO

S

Key Reactivity: The ester group is susceptible to hydrolysis (yielding the free acid),

hydrazinolysis (yielding hydrazides), and amidation. The methylene bridge allows for C-

alkylation, enabling structural diversification.

Synthesis Protocol (Hantzsch Thiazole Synthesis)
The most robust route to ethyl 4-phenyl-2-thiazoleacetate is the Hantzsch condensation

between phenacyl bromide (2-bromoacetophenone) and ethyl 3-amino-3-thioxopropanoate

(ethyl thiomalonate monoamide).

Reaction Mechanism:

Thioalkylation: The sulfur atom of the thioamide attacks the

-carbon of phenacyl bromide.

Cyclization: The nitrogen atom attacks the ketone carbonyl, followed by dehydration to

aromatize the thiazole ring.

Step-by-Step Protocol:

Reagents: Phenacyl bromide (1.0 eq), Ethyl 3-amino-3-thioxopropanoate (1.0 eq), Ethanol

(solvent).

Procedure: Dissolve phenacyl bromide in absolute ethanol. Add ethyl 3-amino-3-

thioxopropanoate portion-wise. Reflux the mixture for 4–6 hours.
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Work-up: Cool the solution to precipitate the hydrobromide salt or neutralize with aqueous

NaHCO

to liberate the free base.

Purification: Recrystallize from ethanol/water to obtain ethyl 4-phenyl-2-thiazoleacetate as

crystalline needles.
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Figure 1: Hantzsch synthesis pathway for Ethyl 4-phenyl-2-thiazoleacetate.

Pharmaceutical Applications
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The hydrolysis product, 4-phenyl-2-thiazoleacetic acid, is a structural analog of Fentiazac (4-(4-

chlorophenyl)-2-phenyl-5-thiazoleacetic acid). The 2-thiazoleacetic acid scaffold inhibits

cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Mechanism: The acetic acid side chain mimics the arachidonic acid transition state in the

COX active site.

Optimization: Substitution on the phenyl ring (e.g., 4-Cl, 4-F) significantly enhances anti-

inflammatory potency.

Antimicrobial Hydrazide-Hydrazones
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Ethyl 4-phenyl-2-thiazoleacetate is the primary precursor for 2-(4-phenylthiazol-2-

yl)acetohydrazide, obtained via reaction with hydrazine hydrate. This hydrazide is a "privileged

structure" for generating Schiff bases (hydrazones) with broad-spectrum antimicrobial activity.

Target: Fungal CYP51 (lanosterol 14

-demethylase) and bacterial DNA gyrase.

Workflow: Condensation of the hydrazide with various aromatic aldehydes yields hydrazones

that show high efficacy against Candida albicans and Staphylococcus aureus.

Antitumor Amides
Amidation of the ester with primary amines yields N-substituted-2-(4-phenylthiazol-2-

yl)acetamides. These derivatives have demonstrated cytotoxicity against cancer cell lines (e.g.,

MCF-7, HeLa) by inducing apoptosis through the mitochondrial pathway.

Agrochemical Applications: Synthetic Auxins
Plant Growth Regulation
4-Phenyl-2-thiazoleacetic acid (the free acid form) exhibits auxin-like activity similar to indole-3-

acetic acid (IAA) and 2,4-D.

Mode of Action: It binds to the TIR1 ubiquitin ligase complex, promoting the degradation of

Aux/IAA repressor proteins, thereby activating auxin-response genes.

Application: Used as a rooting hormone and for fruit setting in agricultural formulations. The

thiazole ring provides enhanced metabolic stability compared to the indole ring of natural

auxin.

Experimental Protocols
Protocol A: Hydrolysis to 4-Phenyl-2-thiazoleacetic Acid
This protocol converts the ester intermediate into the bioactive acid (Auxin/NSAID scaffold).

Dissolution: Dissolve 10 mmol of ethyl 4-phenyl-2-thiazoleacetate in 30 mL of methanol.
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Saponification: Add 10 mL of 10% NaOH aqueous solution.

Reflux: Heat the mixture at reflux for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

Acidification: Evaporate methanol. Cool the aqueous residue and acidify to pH 2–3 with 1N

HCl.

Isolation: Filter the white precipitate, wash with cold water, and dry. Recrystallize from

ethanol.

Yield: Typically 85–90%.

Melting Point: ~168–170 °C.

Protocol B: Synthesis of 2-(4-phenylthiazol-2-
yl)acetohydrazide
This protocol generates the precursor for antimicrobial Schiff bases.

Reaction: Dissolve 10 mmol of ethyl 4-phenyl-2-thiazoleacetate in 20 mL of absolute ethanol.

Addition: Add 50 mmol (excess) of hydrazine hydrate (80% or 99%).

Reflux: Reflux for 6–8 hours. A solid precipitate usually forms upon cooling.

Work-up: Cool to 0 °C. Filter the solid hydrazide.

Purification: Wash with cold ethanol and ether.

Characterization: IR spectrum shows characteristic -NHNH

peaks (3200–3300 cm

) and amide carbonyl (1660 cm

).

Visualizations & Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Divergent Synthesis Workflow
The following diagram illustrates the transformation of ethyl 4-phenyl-2-thiazoleacetate into

three distinct bioactive classes.
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Figure 2: Divergent synthetic pathways from the ethyl ester scaffold.

Comparative Activity Data (Simulated)
Table 1: Bioactivity profile of derivatives synthesized from Ethyl 4-phenyl-2-thiazoleacetate.
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Derivative Class Target Application Key Substituent (R)
Relative Potency
(vs Standard)

Free Acid Plant Growth (Auxin) -OH
85% of IAA (Indole-3-

acetic acid)

Free Acid Anti-inflammatory -OH 60% of Fentiazac

Hydrazone
Antifungal (C.

albicans)
=CH-Ph-4-Cl

MIC: 12.5 µg/mL

(Comparable to

Fluconazole)

Hydrazone
Antibacterial (S.

aureus)
=CH-Ph-4-NO MIC: 6.25 µg/mL

Amide Cytotoxicity (MCF-7) -NH-Ph-4-F
IC

: 15 µM
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.alfa-apisector.com/product/phenyl-thiazol-yl-acetic-acid-cas-38107-10-7-498547.html
https://www.benchchem.com/product/b180152/docs#advanced-technical-guide-ethyl-4-phenyl-2-thiazoleacetate-applications
https://www.benchchem.com/product/b180152/docs#advanced-technical-guide-ethyl-4-phenyl-2-thiazoleacetate-applications
https://www.benchchem.com/product/b180152/docs#advanced-technical-guide-ethyl-4-phenyl-2-thiazoleacetate-applications
https://www.benchchem.com/product/b180152/docs#advanced-technical-guide-ethyl-4-phenyl-2-thiazoleacetate-applications
https://www.benchchem.com/product/b180152?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

